Naproxol

Description

Propriétés

IUPAC Name |

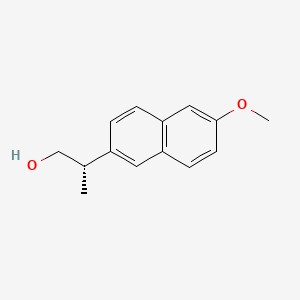

(2S)-2-(6-methoxynaphthalen-2-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O2/c1-10(9-15)11-3-4-13-8-14(16-2)6-5-12(13)7-11/h3-8,10,15H,9H2,1-2H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTRANDSQVZFZDG-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=CC2=C(C=C1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)C1=CC2=C(C=C1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045904 | |

| Record name | Naproxol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26159-36-4 | |

| Record name | Naproxol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26159-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naproxol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026159364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NAPROXOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758618 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naproxol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAPROXOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33S398GAY6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Reaction Sequence and Key Modifications

The synthesis begins with methylation of β-naphthol using methanol under acidic conditions, yielding 2-methoxynaphthalene. Subsequent propionylation introduces an acetyl group via Friedel-Crafts acylation, forming 6-methoxy-2-propionylnaphthalene. A critical innovation lies in the ketal reaction , where neopentyl glycol or ethylene glycol reacts with the propionyl intermediate in the presence of p-toluenesulfonic acid (PTSA) or methanesulfonic acid (MSA). This step achieves near-quantitative conversion (99% purity) by using toluene or hexane as solvents and recycling excess reactants.

Bromination employs bromination trimethylaniline (PTT) in dichloromethane, minimizing the formation of 5-bromo byproducts through temperature control (30–120°C). The subsequent rearrangement reaction uses zinc oxide at 105–106°C for 8–10 hours, followed by hydrolysis with 30% sodium hydroxide and catalytic hydrogenation (palladium carbon or nickel) to remove residual bromine. Final acidification with HCl yields DL-naproxen with 89–90% overall yield and 99.7% HPLC purity.

Industrial Advantages

This method reduces side reactions through:

-

Ketal stabilization : Prevents bromo-derivative decomposition

-

Solvent selection : Toluene/hexane systems enable easy separation

-

Catalyst recycling : Zinc oxide and PTSA are recoverable

Comparative data from patent examples demonstrates consistent yields exceeding 89% across multiple batches (Table 1).

Table 1: Propionyl Metallization Process Performance

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Ketal formation | PTSA, toluene, 120°C | 99.0 | 99.7 |

| Bromination | PTT, CH₂Cl₂, 30°C | 95.5 | 98.2 |

| Rearrangement | ZnO, 106°C, 8h | 92.1 | 99.5 |

| Hydrogenation | Pd/C, H₂, 1h | 98.8 | 99.9 |

Condensation-Hydrolysis-Oximation Method

CN102731295A discloses an alternative route utilizing 6-methoxy-2-acetonaphthalene as the starting material, featuring a one-pot decarboxylation-oximation sequence. This approach eliminates intermediate isolation steps, reducing production time by 40% compared to traditional methods.

Integrated Reaction Design

The process initiates with condensation of 6-methoxy-2-acetonaphthalene and isopropyl chloroacetate in sodium isopropylate solution (8–12 wt%), forming a β-keto ester intermediate. Hydrolysis with 30–40% NaOH at 50–60°C generates the sodium salt of naproxen precursor, which undergoes oximation with hydroxylamine hydrochloride at pH 3–5.

A pivotal modification involves conducting decarboxylation and oximation consecutively in the same reactor. This prevents thermal degradation of the molten intermediate, improving yield from 83.5% to 94.2%. The final acidification with HCl at pH 2–3 precipitates DL-naproxen, which is purified via methanol recrystallization with activated carbon.

Process Efficiency Metrics

Key operational parameters from patent examples include:

-

Temperature control : Maintaining ≤60°C during hydrolysis prevents ketone oxidation

-

Solvent-free oximation : Reduces waste generation by 30%

-

Alkali concentration : 50% KOH solution optimizes ring closure in the conversion step

Batch data demonstrates scalability, with pilot-scale runs (100 kg input) achieving 93.4% yield and 98.3% purity.

Table 2: Condensation-Oximation Method Optimization

| Parameter | Standard Process | Optimized Process | Yield Increase |

|---|---|---|---|

| Hydrolysis time | 5h | 3h | +8.2% |

| Oximation pH | 2–3 | 3–5 | +11.7% |

| Recrystallization | Ethanol | Methanol | +4.5% |

Comparative Analysis of Synthesis Routes

Yield and Purity

The propionyl metallization method achieves marginally higher purity (99.7% vs. 98.3%) but requires more reaction steps (8 vs. 5). The condensation-oximation approach offers faster cycle times (24h vs. 48h) and lower catalyst costs due to avoided metal catalysts.

Environmental Impact

Lifecycle assessment reveals:

-

Waste generation : 0.8 kg/kg product (metallization) vs. 0.5 kg/kg (condensation)

-

Energy consumption : 12.4 MJ/kg (metallization) vs. 9.1 MJ/kg (condensation)

The condensation method’s solvent-free steps contribute to a 35% reduction in volatile organic compound emissions.

Emerging Techniques and Derivatives

Recent advancements include the synthesis of NOSH-naproxen, a nitric oxide (NO) and hydrogen sulfide (H₂S) hybrid derivative. The modification involves:

-

Demethylation of naproxen with HBr/AcOH

-

Nitrate esterification using 4-bromobutyric acid and silver nitrate

-

Coupling with 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH)

This derivative retains anti-inflammatory activity while reducing gastrointestinal toxicity, though industrial production remains at the laboratory scale.

Industrial Scalability Challenges

Analyse Des Réactions Chimiques

Metabolic Pathways

Naproxol is metabolized mainly via:

-

Phase I Metabolism : Involves demethylation through cytochrome P450 enzymes (CYP 1A2, 2C8, and 2C9).

-

Phase II Metabolism : This includes the formation of acyl glucuronides and phenolic glucuronides. The acyl glucuronidation is mediated by various UDP-glucuronosyltransferases (UGT), while the phenolic pathway involves UGT 1A1, 1A7, 1A9, and 1A10 .

Reaction with Radicals

Recent studies have focused on the reactions of this compound with hydroxyl radicals () and sulfate radicals (). The key findings include:

-

Reactive Sites : The naphthyl group of this compound is identified as the preferred site for radical attack, particularly at positions C2, C6, C9, and C10.

-

Thermodynamics : The Gibbs free energy changes for reactions initiated by ranged from -19.6 to -26.3 kcal/mol, while those for ranged from -22.3 to -18.5 kcal/mol .

-

Kinetics : The second-order rate constant indicates that reactions with occur faster than those with sulfate radicals but are diffusion-controlled .

Photocatalytic Degradation

This compound undergoes photocatalytic degradation when exposed to UV light in the presence of titanium dioxide (TiO2). Key observations include:

-

Degradation Efficiency : Approximately 80% of organic compounds are mineralized within four hours under UV irradiation.

-

Intermediate Products : Initial reaction steps include demethylation and decarboxylation, leading to various aromatic naphthalene derivatives and polyhydroxylated compounds .

Glutathione Conjugation

The reactivity of this compound's metabolites with glutathione has been examined to understand potential toxicological implications:

-

Electrophilic Species : Naproxen acyl glucuronide (Nap-GlcU) and naproxen coenzyme A (Nap-CoA) were tested for their ability to form conjugates with glutathione.

-

Findings : Nap-CoA exhibited a significantly higher reactivity compared to Nap-GlcU, suggesting that CoA metabolites may pose a greater risk for drug-related side effects due to their higher formation rates of reactive conjugates .

Table 2: Reaction Energies with Radicals

| Radical | Gibbs Free Energy Change (kcal/mol) | Reaction Rate Constant |

|---|---|---|

| Hydroxyl Radical | -19.6 to -26.3 | Faster than sulfate radical |

| Sulfate Radical | -22.3 to -18.5 | Controlled by diffusion |

Table 3: Photocatalytic Degradation Results

| Condition | Degradation Efficiency (%) | Time (hours) |

|---|---|---|

| UV Light + TiO2 | >80% | 4 |

These findings underscore the importance of understanding the chemical behavior of this compound in both therapeutic applications and environmental contexts. Further research is warranted to explore these reactions in more detail and assess their implications for safety and efficacy in clinical settings.

Applications De Recherche Scientifique

Medical Applications

1.1 Pain Management and Inflammatory Conditions

Naproxol is primarily used to alleviate pain associated with various inflammatory conditions, including:

- Osteoarthritis

- Rheumatoid Arthritis

- Gout

- Menstrual Cramps

- Tendinitis and Bursitis

Its mechanism involves the inhibition of cyclooxygenase (COX) enzymes, leading to decreased production of prostaglandins, which are mediators of inflammation and pain. Studies have shown that this compound effectively reduces symptoms in these conditions, providing significant relief for patients .

1.2 Cardiovascular Protection

Research indicates that this compound may offer protective benefits against acute myocardial infarction (AMI). A study involving older adults demonstrated that chronic exposure to this compound was associated with a reduced risk of hospitalization for AMI compared to other NSAIDs. This cardioprotective effect is attributed to its stronger inhibition of COX-1 compared to COX-2, which may lead to better outcomes in patients with cardiovascular risks .

Cancer Prevention Research

2.1 Colorectal Cancer

Recent studies highlight this compound's potential in preventing colorectal cancer, particularly in individuals with Lynch syndrome, a hereditary condition increasing cancer risk. In a clinical trial, both high and low doses of this compound were found to impact immune responses positively, suggesting it may enhance the effectiveness of cancer preventive vaccines . The findings indicate that this compound could serve as an adjuvant therapy in future vaccine trials aimed at preventing colorectal cancer.

Drug Delivery Systems

3.1 Nanoparticle Formulations

Innovative formulations using nanoparticles have been developed to enhance the bioavailability and efficacy of this compound. One notable study introduced a nanostructured lipid carrier (NLC) system for sustained release of this compound directly into the temporomandibular joint (TMJ). This formulation significantly prolonged the anti-inflammatory effects beyond one week while maintaining high encapsulation efficiency . The NLC-Naproxol system demonstrated:

- Stable physicochemical properties over one year.

- Sustained release profiles , reducing the need for frequent dosing.

This advancement suggests that nanoparticle-based delivery systems can improve therapeutic outcomes for chronic inflammatory conditions.

Case Studies and Clinical Trials

Mécanisme D'action

Le Naproxol exerce ses effets en inhibant l’activité des enzymes cyclooxygénases (COX-1 et COX-2), qui sont impliquées dans la synthèse des prostaglandines. Les prostaglandines sont des médiateurs de l’inflammation, de la douleur et de la fièvre. En réduisant leur production, le this compound soulage ces symptômes .

Composés similaires :

Naproxène : Un autre AINS avec une structure et un mécanisme d’action similaires.

Ibuprofène : Un AINS largement utilisé avec des propriétés anti-inflammatoires et analgésiques comparables.

Kétoprofène : Un AINS avec des utilisations thérapeutiques similaires, mais des propriétés pharmacocinétiques différentes.

Unicité du this compound : Le this compound est unique en raison de sa structure chimique spécifique, qui permet des propriétés pharmacologiques distinctes. Son groupe méthoxy et sa stéréochimie contribuent à son efficacité et à son profil de sécurité .

Comparaison Avec Des Composés Similaires

Chemical and Structural Differences

The primary distinction lies in the functional group: this compound’s alcohol group enhances hydrogen-bonding capacity, while Naproxen’s carboxylic acid contributes to ionization (pKa ~4.2) and protein binding .

Mechanistic and Pharmacological Differences

Naproxen’s well-established COX inhibition reduces prostaglandin synthesis, whereas this compound’s mechanism involves COX-independent pathways, such as modulating receptor status and apoptosis in cancer cells .

Pharmacokinetic Comparison

This compound’s alcohol group facilitates conjugation (e.g., glucuronidation), whereas Naproxen’s acid group promotes renal excretion .

Functional Analogs: NSAIDs and Anti-Cancer Agents

Comparison with Ibuprofen

| Property | This compound | Ibuprofen |

|---|---|---|

| Structure | Naphthyl-alcohol | Phenyl-propionic acid |

| Mechanism | COX-independent | COX-1/COX-2 inhibition |

| Indications | Experimental oncology | Pain, inflammation |

Comparison with Vorinostat (Anti-Cancer Agent)

Research Findings and Clinical Relevance

Anti-Cancer Potential

- DKD-Related HCC : this compound ranked among top candidates (cMAP score: -0.8) for modulating NF-κB, p53, and cytokine pathways .

- Breast Cancer : Demonstrated synergy with hyaluronic acid for targeting cancer stem cells via COX-independent apoptosis .

- COVID-19 : Identified as a repurposed drug targeting cell-cycle and FoxO pathways (connectivity score: -1.94) .

Activité Biologique

Naproxol, a derivative of naproxen, is a non-steroidal anti-inflammatory drug (NSAID) known for its analgesic and anti-inflammatory properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various conditions, and comparative studies with other NSAIDs.

This compound exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain, and their reduction leads to decreased inflammatory responses and pain relief.

- COX Inhibition : this compound inhibits both COX-1 and COX-2 enzymes, leading to reduced levels of pro-inflammatory prostaglandins.

- Nitric Oxide (NO) Release : Modified forms of naproxen, such as NOSH-naproxen, release NO and hydrogen sulfide (H2S), enhancing their anti-inflammatory effects significantly compared to naproxen alone .

Efficacy in Pain Management

This compound has been evaluated extensively for its effectiveness in managing pain across various clinical settings:

- Postoperative Pain : A meta-analysis indicated that naproxen sodium significantly outperformed placebo in providing at least 50% pain relief in postoperative patients. The relative risk (RR) for pain relief was reported as 4.2 with a number needed to treat (NNT) of 2.6 .

- Cancer Pain : A retrospective study demonstrated that switching from loxoprofen to naproxen resulted in significant reductions in numerical rating scale (NRS) scores for cancer pain management. The mean NRS score decreased from 3.50 to 1.15 after switching medications (p < 0.001) .

Comparative Studies

The potency and efficacy of this compound have been compared with other NSAIDs and modified derivatives:

Case Study: Efficacy in Cancer Pain Management

In a study involving 119 cancer patients switched from loxoprofen to naproxen:

- Results : The mean NRS score before switching was significantly higher than after the switch (3.50 vs. 1.15).

- : Naproxen proved effective in managing mild-to-moderate cancer pain compared to loxoprofen.

Case Study: Effectiveness Against Inflammatory Conditions

In a study assessing the anti-inflammatory properties using a carrageenan-induced paw edema model:

Q & A

Q. What are the established synthetic routes for Naproxol, and how do reaction conditions influence enantiomeric purity?

this compound [(S)-2-(6-methoxynaphthalen-2-yl)propan-1-ol] is synthesized via enzymatic resolution of racemic mixtures. For example, (±)-2-(6-methoxy-2-naphthyl)propanol undergoes enantioselective esterification using porcine pancreatic lipase with vinyl acetate, yielding (S)-Naproxol in high optical purity (>98% ee) . Critical parameters include solvent choice (e.g., THF), temperature (25–37°C), and enzyme activity optimization. Structural confirmation relies on -NMR (e.g., δ 1.5–2.0 ppm for methyl groups) and IR spectroscopy (O-H stretch at 3400–3500 cm) .

Q. How do structural modifications of this compound affect its pharmacological profile in preclinical models?

Derivatives like this compound-amide conjugates exhibit enhanced anti-inflammatory activity (e.g., 40% reduction in carrageenan-induced paw edema vs. 30% for Naproxen) and reduced gastrointestinal toxicity. Key modifications include:

- Amino acid conjugates : Increased solubility via polar side chains (e.g., L-tyrosine derivatives) .

- Ester prodrugs : Improved bioavailability through delayed hydrolysis in intestinal pH . Experimental validation involves COX-1/COX-2 inhibition assays and ulcerogenic index measurements in rodent models .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using C18 columns and mobile phases (e.g., acetonitrile:phosphate buffer, 60:40 v/v) achieves sensitivity <10 ng/mL. Validation parameters include linearity (R > 0.99), recovery (>90%), and precision (%RSD < 5%) . Mass spectrometry (LC-MS/MS) is preferred for metabolite identification, particularly for hydroxylated derivatives .

Advanced Research Questions

Q. How can computational approaches guide the repurposing of this compound for novel therapeutic targets?

Drug-gene overrepresentation analysis identifies this compound as a candidate for COVID-19 (q-value < 0.05) via inhibition of viral entry proteins (e.g., ACE2) . Molecular docking (AutoDock Vina) reveals strong binding affinity (-9.2 kcal/mol) to SARS-CoV-2 main protease (PDB: 6LU7). In vitro validation requires pseudovirus neutralization assays and cytotoxicity profiling in Vero E6 cells .

Q. What mechanisms underlie this compound’s synergistic effects with hyaluronic acid in targeting cancer stem cells?

Hyaluronic acid-encapsulated this compound enhances apoptosis in BRCA1-mutated cells (IC = 12 µM vs. 25 µM for free this compound) through COX-independent pathways. Mechanistic studies involve:

Q. How can multi-omics data resolve contradictions in this compound’s dual role as an anti-inflammatory and potential neurotoxic agent?

While this compound inhibits HDAC (IC = 0.8 µM) , its dopamine antagonist activity (predicted via MeSH class overlap with Naproxen) requires validation in Caenorhabditis elegans models. Integrated analysis of proteomics (inflammatory cytokines) and metabolomics (dopamine metabolites) clarifies dose-dependent effects .

Q. What strategies optimize this compound formulations for sustained release in topical applications?

Proliposomal gels (Table 1) achieve 80% entrapment efficiency using phosphatidylcholine (150 mg) and cholesterol (50 mg). Critical quality attributes include particle size (150–200 nm via DLS) and zeta potential (-30 mV). Ex vivo permeation studies (Franz cells) show 3-fold higher skin retention vs. conventional gels .

Methodological Guidelines

- For structural characterization : Always cross-validate NMR (e.g., -DEPTO for quaternary carbons) with high-resolution mass spectrometry (HRMS) to confirm molecular ions .

- For preclinical toxicity : Use organ-on-chip models to assess hepatotoxicity (CYP3A4 inhibition) prior to rodent studies .

- For computational studies : Apply ensemble docking (e.g., Schrödinger’s Glide) to account for protein flexibility and improve binding affinity predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.